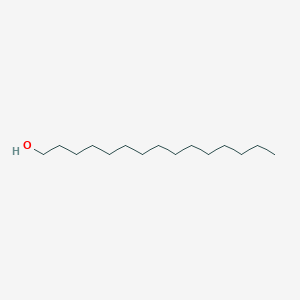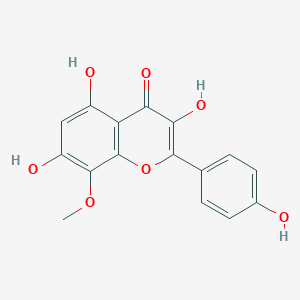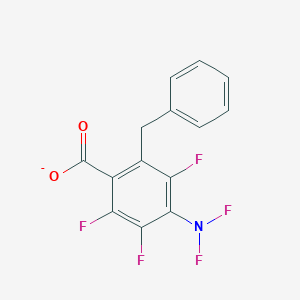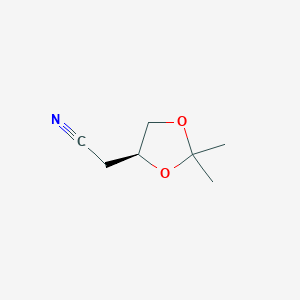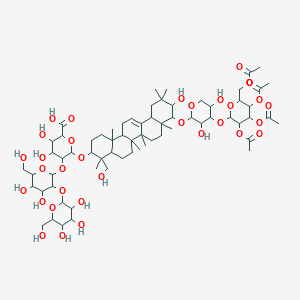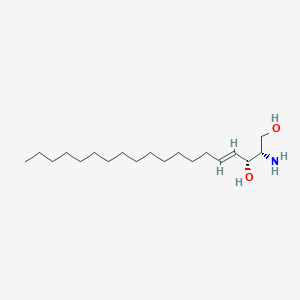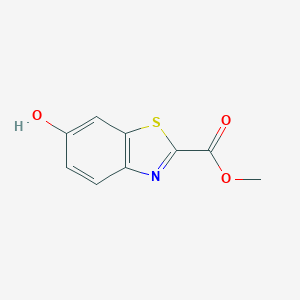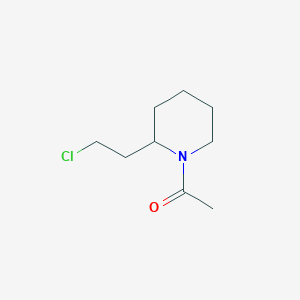
1-Acetyl-2-(2-chloroethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-(2-chloroethyl)piperidine, also known as ACEP, is a chemical compound that belongs to the family of piperidine derivatives. ACEP has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine is not fully understood. However, studies have suggested that 1-Acetyl-2-(2-chloroethyl)piperidine may exert its anticancer effects by inhibiting DNA synthesis and inducing oxidative stress in cancer cells. 1-Acetyl-2-(2-chloroethyl)piperidine may also activate the caspase pathway, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential as a novel anticancer drug. 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have potent antitumor activity in animal models of cancer and may have potential applications in the treatment of various types of cancer. However, one limitation of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-2-(2-chloroethyl)piperidine. One direction is to further investigate the mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine and its potential applications in the treatment of cancer. Another direction is to study the potential use of 1-Acetyl-2-(2-chloroethyl)piperidine in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Métodos De Síntesis
1-Acetyl-2-(2-chloroethyl)piperidine can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic anhydride. Another method involves the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic acid and acetic anhydride.
Aplicaciones Científicas De Investigación
1-Acetyl-2-(2-chloroethyl)piperidine has been used in scientific research for a variety of applications. One of the most promising applications of 1-Acetyl-2-(2-chloroethyl)piperidine is its use as a potential anticancer drug. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have antitumor activity in animal models of cancer.
Propiedades
Número CAS |
134277-62-6 |
|---|---|
Nombre del producto |
1-Acetyl-2-(2-chloroethyl)piperidine |
Fórmula molecular |
C9H16ClNO |
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3 |
Clave InChI |
LVWMBGYLNYNDLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1CCCl |
SMILES canónico |
CC(=O)N1CCCCC1CCCl |
Sinónimos |
Ethanone, 1-[2-(2-chloroethyl)-1-piperidinyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



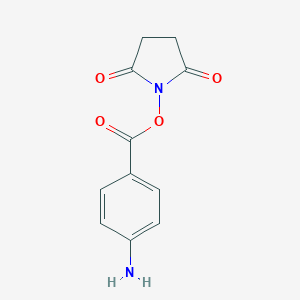

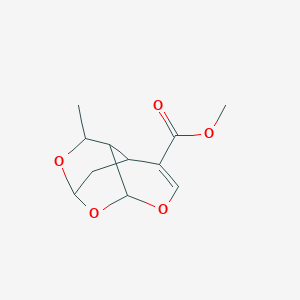
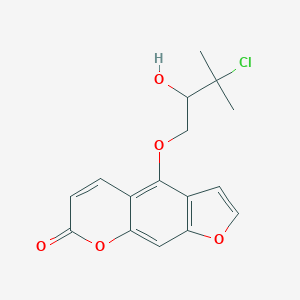
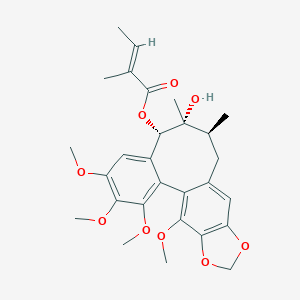
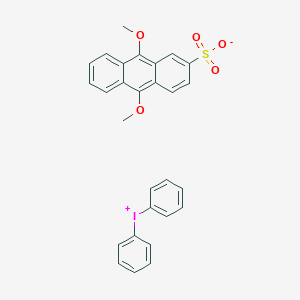
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
